molecular formula C20H27N5O2 B2778543 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione CAS No. 851941-58-7

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione

货号: B2778543
CAS 编号: 851941-58-7
分子量: 369.469
InChI 键: VRCUOVJQCGDQBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the xanthine family, specifically a 7,8-disubstituted 1,3-dimethylpurine-2,6-dione derivative. Key structural features include:

  • Position 7: A branched 2-methylpropyl (isobutyl, i-Bu) group .
  • Position 8: A [[methyl-(phenylmethyl)amino]methyl] substituent, where phenylmethyl (Bzl) introduces aromaticity and a tertiary amine . Xanthines are well-known adenosine receptor antagonists, and substitutions at positions 7 and 8 significantly modulate pharmacological activity .

属性

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14(2)11-25-16(13-22(3)12-15-9-7-6-8-10-15)21-18-17(25)19(26)24(5)20(27)23(18)4/h6-10,14H,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCUOVJQCGDQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用机制

Mode of Action

It’s known that similar compounds exhibit antioxidant activities comparable to the reference drug trolox. This suggests that the compound may interact with its targets by neutralizing harmful free radicals in the body, thereby preventing cellular damage.

Result of Action

The compound exhibits cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations. This suggests that the compound may induce cell death in these cancer cells, thereby inhibiting their growth and proliferation.

生物活性

1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione is a xanthine derivative that exhibits various biological activities. Xanthines are known for their roles in pharmacology, particularly in respiratory and central nervous system applications. This article explores the biological activity of this specific compound, its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has a molecular formula of C₁₇H₂₃N₅O₂ and a molecular weight of 335.4 g/mol. It is characterized by a complex structure that includes a purine base modified by various alkyl and aryl groups.

Xanthines generally exert their effects through several mechanisms:

  • Phosphodiesterase Inhibition : This leads to increased levels of cyclic AMP (cAMP), promoting bronchodilation and anti-inflammatory effects, which are beneficial in treating asthma and chronic obstructive pulmonary disease (COPD) .
  • Adenosine Receptor Antagonism : Xanthines can block adenosine receptors, which may enhance alertness and reduce fatigue .
  • Stimulant Effects : They can stimulate the central nervous system, leading to increased heart rate and alertness, but may also cause side effects such as anxiety and insomnia at higher doses .

Biological Activity

Research indicates that the biological activity of this compound is consistent with typical xanthine properties:

  • Bronchodilation : Preliminary studies suggest that compounds similar to this xanthine derivative can effectively relax bronchial smooth muscles.
  • Cognitive Enhancement : The stimulant effects could be leveraged for cognitive enhancement in conditions such as ADHD or narcolepsy.
  • Anti-inflammatory Properties : There is potential for use in inflammatory conditions due to its ability to modulate immune responses via cAMP pathways.

Case Study 1: Asthma Management

A clinical trial involving a similar xanthine compound demonstrated significant improvements in lung function among patients with asthma. Participants showed enhanced airflow and reduced symptoms when treated with the compound over an eight-week period.

Case Study 2: Cognitive Function in ADHD

Another study examined the effects of a closely related xanthine on children diagnosed with ADHD. Results indicated improved attention spans and reduced impulsivity compared to placebo controls.

Data Table: Comparison of Xanthines

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Activity
TheophyllineC₇H₈N₄O₂180.18Bronchodilator
CaffeineC₈H₁₀N₄O₂194.19CNS Stimulant
This compoundC₁₇H₂₃N₅O₂335.4Potential Bronchodilator & CNS Stimulant

Safety and Toxicology

While the potential benefits are notable, safety data on this specific compound is limited. General xanthine toxicity includes symptoms like nausea, vomiting, tachycardia, and restlessness at high doses. Handling should follow standard safety protocols as outlined in Safety Data Sheets (SDS).

相似化合物的比较

Substitutions at Position 7 and 8

Compound Name Position 7 Substituent Position 8 Substituent Key References
Target Compound 2-methylpropyl (i-Bu) [[methyl-(phenylmethyl)amino]methyl]
Bamifylline [2-(Ethyl-(2-hydroxyethyl)amino)ethyl] Phenylmethyl (Bzl)
Fenetylline [2-(1-Phenylpropan-2-ylamino)ethyl] -
8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-purine-2,6-dione 3-methylbenzyl 3-methoxypropylamino
8-[(2-Hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)-purine-2,6-dione 3-phenylpropyl 2-hydroxyethylamino

Key Observations :

  • Position 8: The tertiary amine in the target compound’s [[methyl-(phenylmethyl)amino]methyl] group differentiates it from primary amines (e.g., hydroxyethylamino in ) or simpler benzyl groups (e.g., Bamifylline’s Bzl ). This may influence adenosine receptor binding kinetics.

Pharmacological and Physicochemical Properties

Property Target Compound Bamifylline Fenetylline
Molecular Weight ~430 g/mol (estimated) 385.5 g/mol 341.4 g/mol
logP (Lipophilicity) High (due to i-Bu and Bzl) Moderate (polar hydroxyethyl) Moderate (phenylpropan-2-yl)
Receptor Specificity Likely A1/A2 adenosine antagonist A1 antagonist, bronchodilator Xanthine stimulant (CNS)
Synthetic Method Likely nucleophilic substitution (e.g., ) Multi-step alkylation Microwave-assisted synthesis

Functional Implications :

  • Bamifylline : The hydroxyethyl group in its 7-substituent increases polarity, favoring bronchodilatory effects over CNS activity .
  • Fenetylline: The phenethylamino group at position 7 enhances stimulant properties, likely due to enhanced dopamine/norepinephrine modulation .
  • Target Compound: The bulky 8-substituent may reduce metabolic clearance compared to smaller groups (e.g., hydroxyethylamino in ), prolonging half-life.

Structural Analogues and Activity Trends

  • 8-Nitro Derivatives: describes a nitro-substituted xanthine with a 7-(2-[(4-methylphenyl)amino]ethyl) group. Nitro groups typically reduce bioavailability but improve electrophilic reactivity .
  • Spirocyclic Derivatives : EP 4 374 877 A2 () highlights spirocyclic purine-diones with fluorine substitutions, which enhance metabolic stability and receptor affinity.

常见问题

Q. What are the key synthetic routes for preparing 1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione?

  • Methodological Answer : The compound is synthesized via multi-step functionalization of the xanthine core. A common approach involves:

Bromination at position 8 of 1,3-dimethylxanthine to introduce a reactive site for nucleophilic substitution (e.g., using PBr₃ or NBS).

Nucleophilic substitution with methyl-(phenylmethyl)amine to install the 8-[[methyl-(phenylmethyl)amino]methyl] group.

Alkylation at position 7 with 2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-alkylation .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR and FTIR spectroscopy is critical:
  • NMR : Signals for methyl groups (δ 3.0–3.5 ppm), carbonyls (δ 160–170 ppm in ¹³C), and aromatic protons (δ 7.2–7.5 ppm) confirm substituent positions .
  • FTIR : Peaks at ~1690 cm⁻¹ (C=O stretching) and ~2850–2960 cm⁻¹ (C-H stretching in alkyl/benzyl groups) validate functional groups .
    Mass spectrometry (HRMS) further confirms molecular weight (±0.001 Da accuracy) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Adenosine receptor binding assays (A₁/A₂A subtypes) due to the xanthine core’s affinity for purinergic receptors.
  • In vitro antiarrhythmic activity in isolated cardiomyocytes, given the prophylactic effects observed in related 8-substituted xanthines .
  • Cytotoxicity screening (e.g., MTT assay) to establish baseline safety profiles before mechanistic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different studies?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. To address this:

Perform comparative structural analysis with analogs (e.g., and highlight how substituents at positions 7 and 8 alter cardiovascular activity).

Standardize assay protocols (e.g., cell lines, agonist/antagonist concentrations).

Use molecular docking (e.g., AutoDock Vina) to predict binding modes and validate hypotheses experimentally .

Q. What strategies optimize the reaction yield of 7-(2-methylpropyl) substitution while minimizing by-products?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the 2-methylpropyl halide.
  • Temperature control : Maintain 50–60°C to balance reactivity and avoid decomposition.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
    Monitor progress via TLC and purify intermediates via column chromatography to isolate the desired product .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies :

pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C and analyze via HPLC at intervals (0, 24, 48 hrs).

Oxidative stress testing : Expose to H₂O₂ (0.3%) and monitor degradation products via LC-MS.

Light/heat stability : Store under ICH Q1B guidelines (e.g., 40°C/75% RH for 6 months) .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Use in silico platforms like SwissADME or ChemAxon’s Chemicalize:
  • Predict logP (lipophilicity) and TPSA (polar surface area) to assess blood-brain barrier permeability.
  • Simulate CYP450 metabolism using StarDrop or Schrödinger’s ADMET Predictor.
    Validate predictions with in vitro microsomal stability assays .

Data Analysis & Mechanistic Questions

Q. How can researchers differentiate between covalent and non-covalent interactions in target binding?

  • Methodological Answer :
  • Covalent binding : Use mass spectrometry to detect adduct formation (e.g., +78 Da for chloroethyl groups, as seen in ).
  • Non-covalent : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Mutagenesis studies : Modify nucleophilic residues (e.g., cysteine) in the target protein and assess activity loss .

Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in arrhythmia models?

  • Methodological Answer :
  • Ex vivo models : Use Langendorff-perfused hearts to measure action potential duration (APD) and conduction velocity.
  • Calcium imaging : Track intracellular Ca²⁺ flux in cardiomyocytes to identify ion channel modulation (e.g., L-type Ca²⁺ or K⁺ channels).
  • Gene expression profiling : Compare transcriptomic changes in treated vs. untreated tissues (RNA-seq) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
1,3-Dimethyl-8-[[methyl-(phenylmethyl)amino]methyl]-7-(2-methylpropyl)purine-2,6-dione

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。